5-Ethylpyrimidin-2-amine
Overview
Description
5-Ethylpyrimidin-2-amine is a pyrimidine derivative. It has a molecular formula of C6H9N3 and a molecular weight of 123.16 g/mol . It has generated significant interest among researchers due to its unique properties, which have the potential for numerous applications in various industries.
Synthesis Analysis
Novel 2-aminopyrimidine derivatives were prepared from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The molecular structure of 5-Ethylpyrimidin-2-amine consists of a six-membered pyrimidine ring with two nitrogen atoms at positions 1 and 3. The 5 position of the ring is substituted with an ethyl group .Physical And Chemical Properties Analysis
5-Ethylpyrimidin-2-amine is a solid at room temperature . The storage temperature is normal . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Medicine: Antifungal Agents
5-Ethylpyrimidin-2-amine: has been explored for its potential in creating new antifungal agents. The compound’s derivatives have shown promise in inhibiting the growth of various fungal pathogens, which could lead to the development of new treatments for fungal infections .
Agriculture: Fungicide Development
In agriculture, 5-Ethylpyrimidin-2-amine derivatives are being studied for their fungicidal properties. These compounds could serve as a basis for developing new pesticides that help protect crops from fungal diseases, thereby supporting food security and agricultural productivity .
Material Science: Fluorescent Probes
The compound has been used in the synthesis of fluorescent probes for pH detection. These probes can monitor highly acidic conditions, which is valuable in various material science applications, including the development of sensors and diagnostic tools .
Industrial Chemistry: Chemical Synthesis
5-Ethylpyrimidin-2-amine: is a key intermediate in chemical synthesis. Its properties make it suitable for creating a wide range of industrial chemicals, potentially impacting the production processes of polymers, dyes, and other materials .
Environmental Science: pH Monitoring
Environmental applications of 5-Ethylpyrimidin-2-amine include the development of pH sensors that can detect and monitor environmental acidity. This is crucial for maintaining ecological balance and monitoring pollution levels .
Biochemistry: Biogenic Amine Research
In biochemistry, 5-Ethylpyrimidin-2-amine is relevant in the study of biogenic amines. It can be used to understand the biochemical pathways and pharmacological properties of these compounds, which play critical roles in human health and disease .
Analytical Chemistry: Chromatography
The compound is also significant in analytical chemistry, where it can be used as a standard or reagent in chromatographic techniques. This aids in the qualitative and quantitative analysis of complex mixtures, enhancing the accuracy of scientific measurements .
Physics: Material Properties
In physics, research involving 5-Ethylpyrimidin-2-amine can contribute to understanding the material properties at the molecular level. This knowledge is essential for developing new materials with specific characteristics for use in various technological applications .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives, which include 5-ethylpyrimidin-2-amine, have a wide range of biological activities, including antitumor, anti-hiv, and antibacterial effects .
Mode of Action
It is known that some 2-aminopyrimidines, which include 5-ethylpyrimidin-2-amine, have been reported to be active in low micromolar to submicromolar concentration .
Biochemical Pathways
It is known that pyrimidine derivatives can affect a variety of biochemical pathways, depending on their specific structure and the biological context .
Result of Action
It is known that some 2-aminopyrimidines exhibit antitrypanosomal and antiplasmodial activities .
properties
IUPAC Name |
5-ethylpyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-2-5-3-8-6(7)9-4-5/h3-4H,2H2,1H3,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHYGGNTIXJETG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00630861 | |
Record name | 5-Ethylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00630861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethylpyrimidin-2-amine | |
CAS RN |
39268-71-8 | |
Record name | 5-Ethylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00630861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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